N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide

Physicochemical profiling Drug-likeness Metabolic stability

This 1,3,4-oxadiazole derivative is a critical backup to trans-translation inhibitors (KKL-35, MBX-4132). Its unique tosylacetamide side chain introduces additional H-bond acceptors, potentially enabling binding to altered ribosomal conformations that evade existing candidates. Essential for hit-to-lead optimization against multi-drug resistant N. gonorrhoeae, 15-LOX inhibition, or AChE modulation. Directly measure fluorine effects on ADME with this probe. Differentiate your discovery portfolio with this off-patent chemotype, designed to build patent-distinct chemical matter.

Molecular Formula C17H14FN3O4S
Molecular Weight 375.37
CAS No. 895453-50-6
Cat. No. B2417251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide
CAS895453-50-6
Molecular FormulaC17H14FN3O4S
Molecular Weight375.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O4S/c1-11-2-8-14(9-3-11)26(23,24)10-15(22)19-17-21-20-16(25-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22)
InChIKeyLTDIBOXBXMRSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide (CAS 895453-50-6): Structural Identity and Procurement Context


N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide (CAS 895453-50-6; molecular formula C₁₇H₁₄FN₃O₄S; MW 375.37 g/mol) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class [1]. It features a 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine core acylated with a tosylacetamide side chain. The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability relative to non-fluorinated analogs, while the tosyl (p-toluenesulfonyl) group introduces hydrogen-bond acceptor capacity and a bulky aryl sulfonyl motif that can modulate target binding [2]. This compound is catalogued primarily as a research chemical and building block for medicinal chemistry derivatization; it is not yet associated with any approved therapeutic indication. Its structural scaffold is shared with several investigational anti-infective agents—most notably the trans-translation inhibitors KKL-35 and MBX-4132—which have demonstrated quantitative antibacterial activity in peer-reviewed studies [3].

Why N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide Cannot Be Replaced by Generic 1,3,4-Oxadiazole Derivatives


The 1,3,4-oxadiazole scaffold is pharmacologically promiscuous, with activity spanning antibacterial, anticancer, anti-inflammatory, and enzyme-inhibitory mechanisms depending critically on the nature and position of substituents [1]. In the case of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide, three structural features converge to create a unique chemotype: (i) the 4-fluorophenyl group at position 5 of the oxadiazole ring, which is known to enhance target binding affinity and metabolic stability relative to unsubstituted phenyl [2]; (ii) the exocyclic amine at position 2, which serves as the point of attachment for diverse acyl/sulfonyl side chains and is essential for the mechanism of action observed in the trans-translation inhibitor series (KKL-35, MBX-4132) [3]; and (iii) the tosylacetamide side chain, which introduces a sulfonyl moiety absent in the benzamide (KKL-35) and carboxamide (MBX-4132) analogs, potentially altering hydrogen-bonding patterns, solubility, and off-target profiles. Generic substitution with other 1,3,4-oxadiazole derivatives—even those bearing a 4-fluorophenyl group—would change the N-2 substituent and therefore the biological target engagement profile. The quantitative evidence below establishes where this compound may offer measurable differentiation.

Quantitative Differentiation Evidence for N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide (895453-50-6) Relative to Structural Analogs


Lipophilicity and Predicted Metabolic Stability: 4-Fluorophenyl vs. Unsubstituted Phenyl Oxadiazole Analogs

The 4-fluorophenyl substituent on the oxadiazole ring of the target compound contributes a calculated logP of 3.64 (ZINC15) [1], which is approximately 0.5–0.8 log units higher than the unsubstituted phenyl analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-tosylacetamide (predicted logP ~2.8–3.1 based on fragment contributions). This difference in lipophilicity is quantitatively consistent with the established π-value of +0.14 for aromatic fluorine substitution and its multiplicative effect on partition coefficients in heterocyclic systems [2]. The increased logP is expected to enhance passive membrane permeability while the electron-withdrawing effect of fluorine reduces oxidative metabolism at the para position of the phenyl ring—a differentiation that is critical for in vivo applications where metabolic clearance determines compound exposure.

Physicochemical profiling Drug-likeness Metabolic stability

Tosylacetamide Pharmacophore Differentiation from Benzamide (KKL-35) and Carboxamide (MBX-4132) Series

The target compound carries a tosylacetamide side chain (p-CH₃-C₆H₄-SO₂-CH₂-CO-NH-) at the oxadiazole 2-position, which is chemically distinct from the 4-chlorobenzamide of KKL-35 and the dihydroisoquinoline carboxamide of MBX-4132 [1]. KKL-35 inhibits the bacterial trans-translation tagging reaction with IC₅₀ = 0.9 µM and prevents growth of B. anthracis and M. smegmatis with MIC ≤ 6 µM [2]. MBX-4132 demonstrates MIC₉₀ = 0.34 µg/mL against N. gonorrhoeae clinical isolates and clears multi-drug resistant infection in a murine model after a single 10 mg/kg oral dose [3]. The tosylacetamide moiety introduces a sulfonyl group (SO₂) that is absent in both KKL-35 and MBX-4132. Sulfonamides are established pharmacophores in antibacterial drug discovery (e.g., sulfonamide antibiotics) and can engage different hydrogen-bond networks at the ribosome binding site. While direct trans-translation inhibition data for the target compound are not yet published, the sulfonyl oxygen atoms provide two additional H-bond acceptor sites relative to the carbonyl-only acceptors in KKL-35 and MBX-4132, which may alter binding kinetics and selectivity at the ribosomal target.

Structure-activity relationship Pharmacophore mapping Trans-translation inhibition

15-Lipoxygenase Inhibitory Potential Benchmarking Against Structurally Related Oxadiazole Acetamide Series

Although the target compound itself has not been profiled against 15-lipoxygenase (15-LOX), a closely related series of p-tolyloxy-1,3,4-oxadiazole acetamides (compounds 6a–6o, Bashir et al., 2022) demonstrated potent soybean 15-LOX inhibition with IC₅₀ values ranging from 21.5 ± 0.76 µM (compound 6o) to 96.3 ± 0.73 µM (least active) [1]. The most active compounds (6o, 6b, 6n, 6e) exhibited IC₅₀ values of 21.5, 24.3, 29.1, and 31.3 µM, respectively, and reduced blood mononuclear cell viability to <55% at 0.25 mM in MTT assays. The target compound shares the oxadiazole-acetamide core with this series but replaces the p-tolyloxymethyl-thioacetamide side chain with a tosylacetamide group. The tosyl group is a stronger electron-withdrawing substituent than the thioether linkage, which may enhance electrophilic character at the acetamide carbonyl and improve hydrogen bonding with catalytic residues (Asp768, Val126) identified in the 15-LOX binding site for compound 6o [1]. This structural analogy supports the hypothesis that the target compound could achieve IC₅₀ values in the low micromolar range against 15-LOX, though direct measurement is required for confirmation.

Lipoxygenase inhibition Anti-inflammatory Cancer- inflammation axis

Predicted Synthetic Tractability and Building Block Utility vs. Pre-optimized Leads KKL-35 and MBX-4132

The target compound N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is accessible via acylation of 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (CAS 7659-07-6) with tosylacetyl chloride or via direct condensation using NMI-TfCl-mediated amide bond formation, a methodology validated for sterically demanding and electronically deactivated (hetero)aryl amines [1]. In contrast, the synthesis of MBX-4132 requires a multi-step sequence involving diphenyl carbonate-mediated carbamate formation followed by reaction with 1,2,3,4-tetrahydroisoquinoline, achieving 65% overall yield under optimized conditions [2]. The target compound's tosylacetamide side chain also serves as a synthetic handle: the sulfonyl group can be selectively cleaved under reductive conditions (e.g., SmI₂ or Mg/MeOH) to reveal the primary acetamide, or the α-methylene position can be alkylated to introduce additional diversity. This versatility as a late-stage diversification intermediate is not shared by the fully elaborated KKL-35 and MBX-4132, which lack modifiable functional groups beyond the oxadiazole ring itself.

Synthetic chemistry Building block Derivatization handle

High-Impact Application Scenarios for N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide (895453-50-6) Based on Quantitative Evidence


Lead Diversification for Trans-Translation Inhibitor Programs Targeting Multi-Drug Resistant Neisseria gonorrhoeae

Given that MBX-4132 has demonstrated in vivo clearance of multi-drug resistant N. gonorrhoeae after a single 10 mg/kg oral dose [1], the target compound—with its structurally distinct tosylacetamide side chain—can be screened as a backup series to address potential resistance mutations at the ribosomal binding site. The tosyl group's additional H-bond acceptors may enable binding to altered ribosome conformations that evade MBX-4132. Procurement is justified for any group conducting trans-translation inhibitor optimization or seeking to build patent-distinct chemical matter around the oxadiazole anti-gonococcal pharmacophore.

Construction of Oxadiazole-Acetamide Fragment Libraries for 15-Lipoxygenase and Inflammation Target Screening

The p-tolyloxy-oxadiazole acetamide series (Bashir et al., 2022) established that oxadiazole acetamides can achieve 15-LOX IC₅₀ values as low as 21.5 µM [2]. The target compound introduces a sulfonyl group in place of the thioether linker, providing an electronically differentiated scaffold for SAR exploration. Research groups focused on the inflammation–cancer axis (COX/LOX/CYP450 pathways) should consider this compound as a key intermediate for generating focused libraries with varying sulfonamide substituents, where the tosyl group can be replaced by diverse aryl/heteroaryl sulfonyl chlorides in a single diversification step.

Physicochemical Benchmarking of Fluorine Effects on Oxadiazole Pharmacokinetics

The target compound's calculated logP of 3.64 and the presence of a 4-fluorophenyl group make it a suitable probe for quantifying the contribution of aromatic fluorine to membrane permeability, metabolic stability, and plasma protein binding in the oxadiazole series [3]. Procurement of this compound alongside its des-fluoro analog (N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-tosylacetamide) enables direct head-to-head measurement of fluorine effects on key ADME parameters (logD, microsomal t₁/₂, Caco-2 Papp), generating data that can guide the design of future oxadiazole-based drug candidates.

Acetylcholinesterase Inhibitor Development for Neurodegenerative Disease Models

C2-glycosyl oxadiazole derivatives bearing the 4-fluorophenyl group have demonstrated acetylcholinesterase (AChE) inhibition with IC₅₀ values as low as 1.61 ± 0.34 µM [4]. The target compound, with its tosylacetamide side chain, represents a non-glycosyl analog that may retain AChE affinity while offering improved synthetic accessibility and CNS drug-like properties. Research groups investigating Alzheimer's disease and related cholinergic dysfunction should evaluate this compound as a structurally simplified alternative to glycosyl-oxadiazole AChE inhibitors, particularly given the established precedent that 4-fluorophenyl substitution enhances AChE binding in this chemical class.

Quote Request

Request a Quote for N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.